Methoxphenidine

NMDA receptor pharmacology structure-activity relationship dissociative anesthetic

2-MXP hydrochloride (≥98%) enables forensic method validation and selective NMDA receptor pharmacology. As the 2-methoxy isomer, it delivers intermediate NMDA affinity (3-MXP>2-MXP>4-MXP) with negligible DAT binding—unlike diphenidine—isolating NMDA-mediated effects without dopaminergic confounds. Lower PPI-disrupting potency than diphenidine (ED50>9.5 mg/kg) supports graded behavioral dosing. Certified material eliminates impurity-driven cytotoxicity artifacts. Includes Certificate of Analysis for enantioselective SFC-MS and achiral LC-MS/MS quantitative method calibration.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 127529-46-8
Cat. No. B10765381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxphenidine
CAS127529-46-8
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3
InChIKeyQXXCUXIRBHSITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxphenidine (2-MXP) Research Chemical Procurement: Dissociative Diarylethylamine Reference Standard for Forensic and Pharmacological Investigation


Methoxphenidine (2-MXP; CAS 127529-46-8) is a dissociative anesthetic belonging to the 1,2-diarylethylamine class, structurally characterized as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine [1]. First disclosed in a 1989 patent for potential neuroprotective applications [2], 2-MXP re-emerged in the 2010s as a novel psychoactive substance (NPS) and gray-market alternative to controlled arylcyclohexylamines such as ketamine and methoxetamine [3]. The compound acts primarily as a non-competitive NMDA receptor antagonist with comparatively weaker off-target activity at monoamine transporters [4], and is predominantly supplied as a hydrochloride salt reference standard for forensic toxicology and receptor pharmacology research.

Why Methoxphenidine Cannot Be Substituted with Diphenidine or Isomeric Methoxyphenidines in Dissociative Anesthetic Research


Substituting methoxphenidine (2-MXP) with its close structural analogs—including diphenidine (DPH, lacking the 2-methoxy group) or the positional isomers 3-MXP and 4-MXP—introduces substantial pharmacological variability that precludes reliable cross-compound extrapolation. Despite sharing a 1,2-diarylethylamine scaffold, these compounds exhibit divergent receptor binding profiles, functional NMDA antagonism potency, and dopamine transporter (DAT) interactions [1]. Notably, the absence of the 2-methoxy substituent in DPH confers markedly different DAT activity [2], while the position of the methoxy group among the MXP isomers (2-, 3-, or 4-) directly modulates NMDA receptor affinity [3]. Consequently, experimental outcomes—particularly in behavioral pharmacology, neurotoxicity assessment, and forensic method validation—cannot be generalized across this structural series, necessitating the procurement of analytically verified, isomerically pure methoxphenidine (2-MXP) reference material.

Methoxphenidine (2-MXP) Comparative Evidence: Quantified Pharmacological and Analytical Differentiation from Structural Analogs


NMDA Receptor Binding Affinity: Methoxphenidine (2-MXP) vs. Isomeric 3-MXP and 4-MXP

Methoxphenidine (2-MXP) exhibits NMDA receptor binding affinity that is intermediate among its positional isomers: it is higher than 4-MeO-diphenidine (4-MXP) but lower than 3-MeO-diphenidine (3-MXP) [1]. This rank order—3-MXP > 2-MXP > 4-MXP—has been consistently observed in radioligand displacement assays and aligns with the structure-activity relationship (SAR) documented for anisyl-substituted arylcyclohexylamines [1].

NMDA receptor pharmacology structure-activity relationship dissociative anesthetic

Dopamine Transporter (DAT) Activity: Methoxphenidine (2-MXP) vs. Diphenidine (DPH)

Diphenidine (DPH) and methoxphenidine (2-MXP) were directly compared for their effects at the rat dopamine transporter (DAT) [1]. Diphenidine (10 μM) significantly increased electrically evoked dopamine (DA) efflux in rat nucleus accumbens slices by approximately 250 nM above baseline, consistent with a stimulant-like profile. In contrast, 2-MXP at the same concentration (10 μM) produced no significant change in DA efflux [1]. Autoradiography using [125I]RTI-121 confirmed that 2-MXP lacked significant binding to DAT in rat striatal sections, whereas DPH exhibited measurable displacement [1].

dopamine transporter addiction liability dissociative NPS

In Vivo Prepulse Inhibition (PPI) Potency: Methoxphenidine (2-MXP) vs. Diphenidine (DPH) and Ketamine/PCP

In a direct in vivo comparison using the prepulse inhibition (PPI) of startle reflex paradigm in rats, diphenidine (DPH) exhibited greater potency than methoxphenidine (2-MXP) [1]. DPH significantly inhibited PPI with a median effective dose (ED50) of 9.5 mg/kg. While 2-MXP also significantly inhibited PPI, its ED50 value was not explicitly calculated but was observed to be less potent than DPH at equivalent doses [1]. For contextualization, the ED50 of DPH (9.5 mg/kg) is less potent than values reported for phencyclidine (PCP) and ketamine [1].

sensorimotor gating prepulse inhibition dissociative drug potency

Analytical Differentiation: Enantioselective Quantification of (R)- and (S)-Methoxphenidine in Brain Tissue

A validated chiral SFC-MS method was developed to quantify (R)- and (S)-methoxphenidine enantiomers in rat serum and brain following subcutaneous administration of racemic 2-MXP [1]. Analysis revealed that (S)-MXP concentrations in brain tissue were consistently higher than those of the (R)-enantiomer across all time points measured [1]. For example, at peak brain concentration (0.5 h post-dose), (S)-MXP levels exceeded (R)-MXP levels, indicating enantioselective brain penetration or retention.

chiral separation enantioselective pharmacokinetics forensic toxicology

Monoamine Transporter Inhibition Profile: Methoxphenidine (2-MXP) vs. Diphenidine (DPH)

In a comparative in vitro study using human embryonic kidney (HEK) cells expressing human monoamine transporters, methoxphenidine (2-MXP) and diphenidine (DPH) exhibited distinct inhibition profiles [1]. 2-MXP bound to all three transporters (NET, DAT, SERT) but demonstrated considerable inhibition (IC50 < 10 μM) only at the norepinephrine transporter (NET). In contrast, DPH was an equipotent inhibitor of NET and DAT in the low micromolar range, with very weak SERT inhibition [1]. Neither compound induced substrate-type monoamine efflux [1].

monoamine transporters norepinephrine reuptake off-target pharmacology

Cytotoxicity and Impurity-Driven Toxicity Variability: Methoxphenidine Reference Standard vs. Street Samples

A direct comparison of in vitro cytotoxicity was performed between an analytically pure methoxphenidine hydrochloride reference standard and a street-obtained sample containing an unusual bromo-/chloro-zincate complex impurity [1]. The street sample exhibited markedly higher cytotoxicity across multiple cell lines (including kidney, liver, and bladder origin) than the pure reference standard. The enhanced toxicity was attributed to the anion impurity rather than the methoxphenidine cation itself [1].

cytotoxicity reference standard quality forensic toxicology

Methoxphenidine (2-MXP) Application Scenarios: Recommended Use Cases Based on Quantified Differentiation Evidence


Forensic Toxicology Reference Standard for Method Validation and Casework Confirmation

The validated achiral LC-MS/MS and enantioselective SFC-MS methods for quantifying 2-MXP and its O-desmethyl metabolite in biological matrices (serum, brain) [1] position certified 2-MXP reference material as essential for forensic toxicology laboratories. Given the enantioselective brain distribution observed in vivo, where (S)-MXP concentrations exceed (R)-MXP [1], laboratories developing quantitative methods for MXP in postmortem or clinical samples require analytically defined racemic or enantiopure standards to ensure accurate calibration and avoid quantification bias.

NMDA Receptor Pharmacology Studies Requiring Intermediate Affinity and Minimal DAT Interference

For investigators examining NMDA receptor-mediated dissociative effects without confounding dopaminergic stimulation, 2-MXP offers a distinct pharmacological profile: intermediate NMDA receptor affinity among methoxy isomers (3-MXP > 2-MXP > 4-MXP) [1] coupled with a lack of significant DAT binding or DA efflux activity, in contrast to diphenidine [2]. This combination makes 2-MXP a superior tool compound for isolating NMDA-dependent behavioral or electrophysiological endpoints.

Behavioral Pharmacology Studies Evaluating Sensorimotor Gating with Defined In Vivo Potency

The established potency rank order for prepulse inhibition (PPI) disruption—PCP/Ketamine > Diphenidine (ED50 9.5 mg/kg) > 2-MXP [1]—provides a quantitative framework for dose selection in rodent behavioral studies. Researchers requiring a dissociative agent with lower PPI-disrupting potency than diphenidine should select 2-MXP, with dosing regimens informed by the relative potency differential observed in head-to-head comparisons.

In Vitro Toxicology and Impurity Profiling Studies

The documented discrepancy in cytotoxicity between pure 2-MXP reference standard and impure street samples [1] establishes certified 2-MXP as a necessary control material for in vitro toxicology investigations. Studies evaluating the intrinsic cytotoxicity of diarylethylamine dissociatives must employ analytically verified 2-MXP to avoid misattribution of impurity-driven toxicity to the parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxphenidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.